molecular formula C5H10OS B1583251 (Ethylthio)acetone CAS No. 20996-62-7

(Ethylthio)acetone

Cat. No.: B1583251
CAS No.: 20996-62-7
M. Wt: 118.2 g/mol
InChI Key: ZKDXKBIOEVBFGV-UHFFFAOYSA-N
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Description

(Ethylthio)acetone, also known as 1-(ethylsulfanyl)propan-2-one, is an organic compound with the molecular formula C5H10OS. It is a clear, colorless to brown liquid with a characteristic odor. This compound is part of the thioether family, where a sulfur atom is bonded to an ethyl group and an acetone moiety. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethylthio)acetone can be synthesized through several methods. One common method involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a nitrogen-containing base catalyst. This reaction is typically carried out in an alkali solution at elevated temperatures . Another method involves the use of a combination of nitrogen-containing base and acid catalysts to achieve a one-step reaction .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The catalysts used in these reactions are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(Ethylthio)acetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted acetone derivatives depending on the nucleophile used.

Scientific Research Applications

(Ethylthio)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethylthio)acetone involves its interaction with various molecular targets. The sulfur atom in the ethylthio group can form bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. Additionally, the carbonyl group in the acetone moiety can participate in nucleophilic addition reactions, making it reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Acetone: A simpler ketone with a similar carbonyl group but lacking the ethylthio group.

    Methylthioacetone: Similar structure but with a methylthio group instead of an ethylthio group.

    Ethylthioethanol: Contains an ethylthio group but with an alcohol moiety instead of a ketone.

Uniqueness

(Ethylthio)acetone is unique due to the presence of both the ethylthio and acetone moieties, which confer distinct chemical reactivity and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler ketones or thioethers .

Properties

IUPAC Name

1-ethylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-7-4-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXKBIOEVBFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175207
Record name 1-(Ethylthio)acetone
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20996-62-7
Record name (Ethylthio)acetone
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URL https://commonchemistry.cas.org/detail?cas_rn=20996-62-7
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Record name 1-(Ethylthio)acetone
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Record name (Ethylthio)acetone
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Record name 1-(Ethylthio)acetone
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Record name 1-(ethylthio)acetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of a carbonyl group affect the oxidation of (ethylthio)acetone by hydroxyl radicals?

A1: The research demonstrates that the carbonyl group (-C=O) significantly influences the oxidation process of this compound []. The carbonyl group, being electron-withdrawing, affects both the stability of the intermediate radicals formed and the position of the absorption bands in spectroscopic analyses. Specifically, the carbonyl group's position, whether alpha or beta to the sulfur atom, impacts how the hydroxyl radical interacts with the molecule and the subsequent reaction pathway.

Q2: What experimental methods were used to study the oxidation of this compound?

A2: The researchers employed a combination of pulse and continuous radiolysis techniques to study the reaction of this compound with hydroxyl radicals in aqueous solutions []. These techniques allowed them to generate hydroxyl radicals and observe the transient species formed during the reaction. Additionally, they utilized spectroscopic methods (UV/Vis, EPR), chromatography (HPLC), and chemical analysis to characterize the reaction products and intermediates.

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